molecular formula C11H16N2O2 B1393986 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine CAS No. 1247781-62-9

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Cat. No.: B1393986
CAS No.: 1247781-62-9
M. Wt: 208.26 g/mol
InChI Key: UYUFJGZYOMIJAT-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O2 It is a pyridine derivative that features a tetrahydropyran ring attached to a pyridine ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Methoxylation: The tetrahydropyran ring is then methoxylated using methanol in the presence of an acid catalyst to form tetrahydro-2H-pyran-4-ylmethanol.

    Coupling with Pyridine: The final step involves coupling the tetrahydro-2H-pyran-4-ylmethanol with 3-aminopyridine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridine: Similar structure but lacks the amine group.

    3-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridine: Similar structure with the methoxy group at a different position.

    2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is unique due to the presence of both the tetrahydropyran ring and the amine group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUFJGZYOMIJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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